molecular formula C11H15ClO3S B14008307 Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester CAS No. 85650-10-8

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester

Cat. No.: B14008307
CAS No.: 85650-10-8
M. Wt: 262.75 g/mol
InChI Key: YUGYVJZSOQHHFC-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester is an organic compound with the molecular formula C11H15ClO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atoms on the benzene ring are replaced by three methyl groups at positions 2, 4, and 6, and the sulfonic acid group is esterified with 2-chloroethanol. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester typically involves the esterification of 2,4,6-trimethylbenzenesulfonic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water formed during the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the modification of biomolecules for studying their structure and function.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The ester bond can also be hydrolyzed, releasing 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity compared to other esters of 2,4,6-trimethylbenzenesulfonic acid. This unique reactivity makes it valuable in specific chemical transformations and industrial applications .

Biological Activity

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester (CAS No: 85650-10-8) is an organic compound with notable biological activity. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

Molecular Formula: C11H15ClO3S
Molecular Weight: 262.75 g/mol
IUPAC Name: 2-chloroethyl 2,4,6-trimethylbenzenesulfonate

The synthesis typically involves the esterification of 2,4,6-trimethylbenzenesulfonic acid with 2-chloroethanol in the presence of dehydrating agents such as sulfuric acid or phosphorus pentoxide. This reaction facilitates the removal of water formed during the esterification process.

The biological activity of benzenesulfonic acid esters is attributed to their ability to undergo nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is particularly reactive and can be replaced by various nucleophiles, leading to the formation of different compounds. Additionally, the ester bond can be hydrolyzed under acidic or basic conditions, releasing both 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol .

Antimicrobial Properties

Research indicates that derivatives of benzenesulfonic acid exhibit significant antimicrobial activity. For instance, a study on 2,4,6-trimethylbenzenesulfonyl hydrazones revealed potent antibacterial effects against Gram-positive bacteria. The minimal inhibitory concentration (MIC) for some derivatives ranged from 7.81 to 15.62 µg/mL . This suggests that compounds derived from benzenesulfonic acid may serve as promising candidates for developing new antimicrobial agents.

Toxicity Profile

Benzenesulfonic acid derivatives are also associated with notable toxicity. The compound has an oral LD50 toxicity in rats of less than 50 mg/kg and an inhalation LC50 toxicity of less than 100 ppm. Such toxicity levels necessitate careful handling and consideration in applications involving human exposure .

Data Table: Biological Activity Overview

Property Value/Description
CAS Number 85650-10-8
Molecular Weight 262.75 g/mol
Antibacterial Activity MIC: 7.81 - 15.62 µg/mL against Gram-positive strains
Toxicity (LD50) Oral: <50 mg/kg; Inhalation: <100 ppm
Aquatic Toxicity (LC50) <5 mg/L (96 hours)

Case Studies

  • Antibacterial Derivatives : A study synthesized a series of hydrazones from benzenesulfonic acid and evaluated their antibacterial properties. The most active derivative showed significant inhibition against various bacterial strains .
  • Toxicological Assessment : Research highlighted the acute toxicity profile of benzenesulfonic acid derivatives, emphasizing their potential risks in industrial applications and environmental impact assessments .
  • Industrial Applications : Due to its reactivity and biological properties, benzenesulfonic acid esters are used in various industrial applications such as the production of surfactants and dyes .

Properties

CAS No.

85650-10-8

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-chloroethyl 2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C11H15ClO3S/c1-8-6-9(2)11(10(3)7-8)16(13,14)15-5-4-12/h6-7H,4-5H2,1-3H3

InChI Key

YUGYVJZSOQHHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCCCl)C

Origin of Product

United States

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